molecular formula C20H21ClFN3OS B10968995 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole

3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B10968995
M. Wt: 405.9 g/mol
InChI Key: KEWNEFXYRSLVKE-UHFFFAOYSA-N
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Description

3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole is a complex organic compound featuring a triazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The sulfanyl linkage is formed by reacting the substituted triazole with a thiol or disulfide compound.

    Etherification: The 1-(2,4-dimethylphenoxy)ethyl group is introduced via an etherification reaction, typically using an alkyl halide and a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a therapeutic agent.

Medicine

Medicinal chemistry applications include the development of new drugs. The compound’s structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug discovery programs targeting diseases like cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chlorobenzyl)sulfanyl]-5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole
  • 3-[(4-fluorobenzyl)sulfanyl]-5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This dual substitution can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.

Properties

Molecular Formula

C20H21ClFN3OS

Molecular Weight

405.9 g/mol

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C20H21ClFN3OS/c1-12-5-8-18(13(2)9-12)26-14(3)19-23-24-20(25(19)4)27-11-15-6-7-16(22)10-17(15)21/h5-10,14H,11H2,1-4H3

InChI Key

KEWNEFXYRSLVKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C2=NN=C(N2C)SCC3=C(C=C(C=C3)F)Cl)C

Origin of Product

United States

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